

Application Notes and Protocols: Dppp in the Copolymerization of Carbon Monoxide and Ethylene

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Compound of Interest

Compound Name: *Dppp*

Cat. No.: *B1165662*

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Introduction

The alternating copolymerization of carbon monoxide (CO) and ethylene (C₂H₄) to produce aliphatic polyketones is a significant area of research in polymer chemistry. These polymers exhibit a range of desirable properties, including high melting points, good mechanical strength, and resistance to solvents, making them attractive for various industrial applications. The catalyst system's efficiency and selectivity are paramount in this process, with palladium complexes bearing bidentate phosphine ligands being particularly effective. Among these, 1,3-Bis(diphenylphosphino)propane (**dppp**) has emerged as a crucial ligand in achieving high catalytic activity and producing a perfectly alternating polyketone structure. This document provides detailed application notes and experimental protocols for the use of **dppp** in this copolymerization reaction.

Role of Dppp in Catalysis

The **dppp** ligand plays a multifaceted role in the palladium-catalyzed copolymerization of carbon monoxide and ethylene. Its bidentate nature and the specific bite angle it imposes on the palladium center are critical for the catalytic activity and the alternating nature of the resulting polymer. The palladium-**dppp** complex facilitates the formation of a stable catalytic species that promotes the alternating insertion of CO and ethylene monomers into the growing

polymer chain. The presence of co-solvents such as water or acetic acid is often necessary to generate the active palladium-hydride species that initiates the polymerization.

Data Presentation

The following tables summarize the quantitative data on the influence of various reaction parameters on the catalytic activity and the molecular weight of the resulting polyketone when using a palladium-**dppp** catalyst system.

Table 1: Effect of Water Concentration on Catalytic Activity

Catalyst Precursor	Solvent System	Water Concentration (mol/mol %)	Catalytic Activity (g polymer / (g Pd * h))	Reference
[PdCl ₂ (dppp)]	Methanol/Water	0	Inactive	[1]
[PdCl ₂ (dppp)]	Methanol/Water	>5	Sharp Increase	[1]
[PdCl ₂ (dppp)]	Methanol/Water	20	4100	[1]
[PdCl ₂ (dppp)]	Acetic Acid/Water	0	Inactive	[1]

Table 2: Effect of Temperature and Pressure on Catalyst Activity and Molecular Weight

Catalyst System	Temperature (°C)	Pressure (bar)	Monomer Ratio (CO:C ₂ H ₄)	Catalyst Activity (kg polymer / (g Pd * h))	Number-Average Molecular Weight (M _n) (kg/mol)	Reference
Pd/DPPPr-S/HOTs	90	60	-	7.7	-	[1]
Pd/DPPPr-S/HOTs	50	40	-	-	50.0	[1]
Pd/DPPPr-S/HOTs	90	40	-	-	9.6	[1]

Table 3: Effect of Monomer Partial Pressure on Copolymerization Rate

Catalyst Precursor	Temperature (K)	CO Partial Pressure (MPa)	Ethylene Partial Pressure (MPa)	Approximate Order of Reaction (CO)	Approximate Order of Reaction (Ethylene)	Reference
--INVALID-LINK--	353 - 373	1 - 3	Constant	0.63	-	[2]
--INVALID-LINK--	353 - 373	Constant	1 - 6	-	0.72	[2]

Experimental Protocols

Protocol 1: General Procedure for CO/Ethylene Copolymerization in a Batch Reactor

This protocol is a generalized procedure based on common practices reported in the literature.

[2]

Materials:

- Catalyst precursor: --INVALID-LINK--
- Methanol (solvent)
- Carbon monoxide (high purity)
- Ethylene (high purity)
- Nitrogen (for inert atmosphere)
- Stirred stainless steel pressure autoclave (e.g., 300 cm³ capacity)
- Gas supply system with pressure regulators
- Filtration apparatus
- Vacuum oven

Procedure:

- Reactor Preparation: Thoroughly clean and dry the autoclave.
- Catalyst Charging: In a typical experiment, charge the autoclave with the catalyst precursor (e.g., 2.5 mg, 3.5×10^{-5} kmol/m³) and the solvent (e.g., 80 mL of methanol).
- Inerting: Seal the reactor and flush it with nitrogen to remove any air and oxygen.
- Pressurization and Heating: Pressurize the reactor with a 1:1 mixture of carbon monoxide and ethylene to the desired total pressure (e.g., 2 MPa). Heat the reactor to the desired temperature (e.g., 353 K) while stirring (e.g., 900 rpm).
- Reaction: Maintain a constant pressure by supplying the CO/ethylene mixture from a reservoir. Monitor the reaction progress by measuring the pressure drop in the reservoir over time. The typical reaction time is 1 hour.

- Quenching and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gases.
- Polymer Isolation: The polyketone product is insoluble in methanol and will be present as a solid. Isolate the polymer by filtration.
- Drying: Dry the isolated polymer under vacuum to a constant weight.

Protocol 2: Catalyst System with [PdCl₂(dppp)] in a Methanol/Water Mixture

This protocol is adapted from studies highlighting the crucial role of water as a co-solvent.^[1]

Materials:

- Catalyst precursor: [PdCl₂(dppp)]
- Methanol (solvent)
- Deionized water (co-solvent)
- Carbon monoxide (high purity)
- Ethylene (high purity)
- Nitrogen (for inert atmosphere)
- High-pressure reactor

Procedure:

- Solvent Preparation: Prepare a methanol/water mixture with the desired water concentration (e.g., 20 mol/mol %).
- Catalyst Dissolution: Dissolve the [PdCl₂(dppp)] catalyst precursor in the prepared solvent mixture.

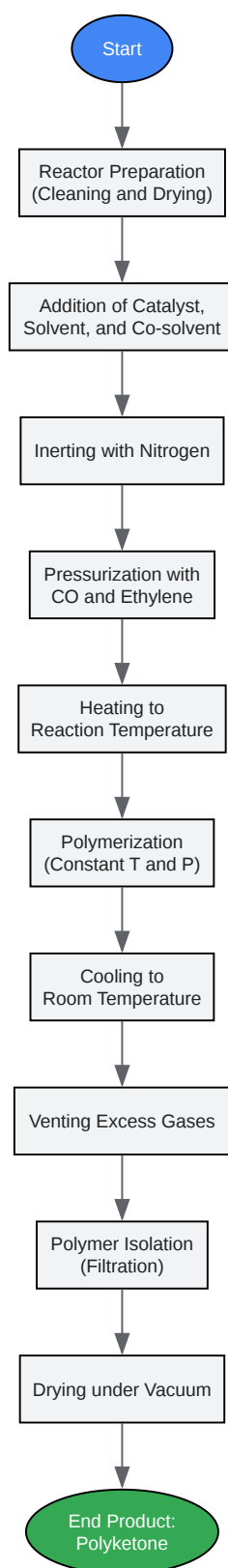
- **Reactor Setup:** Transfer the catalyst solution to a high-pressure reactor under a nitrogen atmosphere.
- **Reaction Conditions:** Seal the reactor and pressurize with a 1:1 mixture of CO and ethylene to the desired pressure. Heat the reactor to the reaction temperature (e.g., 90°C).
- **Polymerization:** Stir the reaction mixture for the desired duration.
- **Work-up:** Follow steps 6-8 from Protocol 1 to isolate and dry the polyketone product.

Mandatory Visualization

Catalytic Cycle for CO/Ethylene Copolymerization

The following diagram illustrates the proposed catalytic cycle for the alternating copolymerization of carbon monoxide and ethylene using a palladium-**dppp** catalyst. The cycle is initiated by a palladium-hydride species, which is believed to form in the presence of water or other protic sources.





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